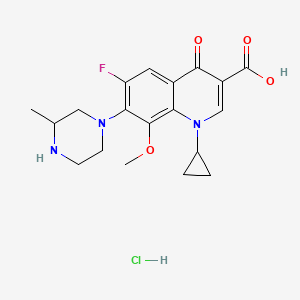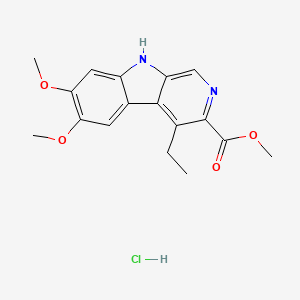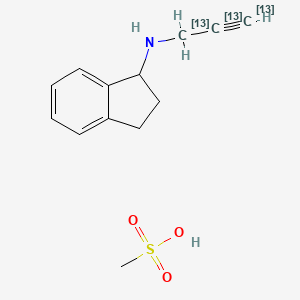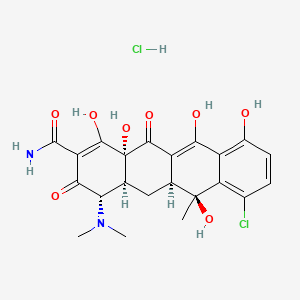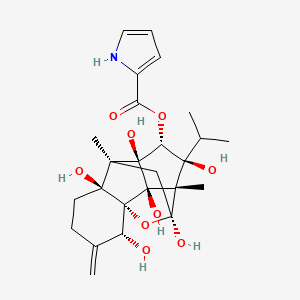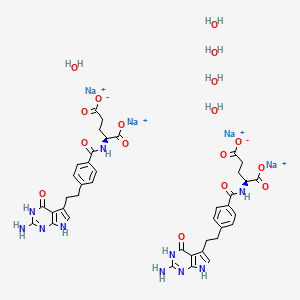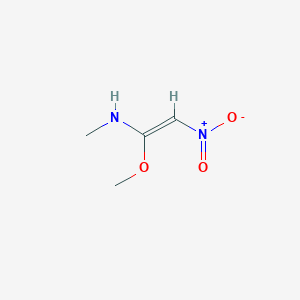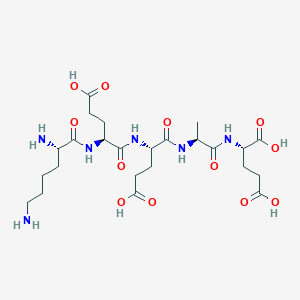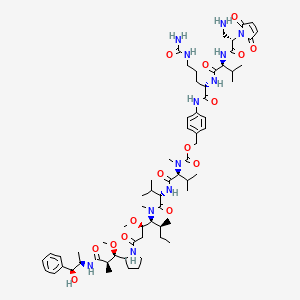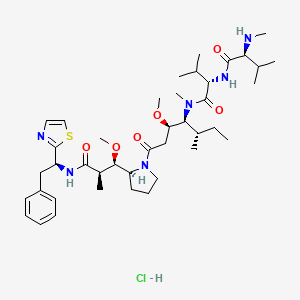
Ezetimibe-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ezetimibe D4 is deuterium labeled Ezetimibe, which is a cholesterol-absorption inhibitor, reduces levels of low-density lipoprotein (LDL) cholesterol.
Mechanism of Action
Target of Action
Ezetimibe-d4, also known as Ezetimibe, primarily targets the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) protein . This protein plays a crucial role in promoting intestinal cholesterol uptake .
Mode of Action
this compound interacts with its target, the NPC1L1 protein, by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine . By interfering with the intestinal uptake of cholesterol and phytosterols, this compound reduces the delivery of intestinal cholesterol to the liver .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the intestinal absorption of cholesterol and phytosterols . By inhibiting the NPC1L1 protein, this compound reduces the absorption of these substances, leading to a decrease in the delivery of intestinal cholesterol to the liver . This results in a reduction of hepatic cholesterol stores and an increase in clearance of cholesterol from the blood .
Pharmacokinetics
this compound is highly water-insoluble, making bioavailability studies infeasible . Upon ingestion, it undergoes glucuronidation in the intestinal epithelium before absorption and subsequently enters an enterohepatic recirculation .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in low-density lipoprotein cholesterol (LDL-C) levels . This is achieved by reducing the delivery of intestinal cholesterol to the liver, stimulating the expression of hepatic genes involved in LDL receptor expression and cholesterol biosynthesis, which in turn promotes hepatic LDL receptor expression and facilitates LDL-C clearance from plasma .
Action Environment
The action of this compound is influenced by environmental factors such as diet and the presence of other medications. For instance, the effectiveness of this compound can be enhanced when combined with a statin, providing either a complementary or an alternative mode of cholesterol reduction . Furthermore, the drug’s action, efficacy, and stability can be affected by the patient’s overall health status and the presence of certain conditions such as liver disease .
Biochemical Analysis
Biochemical Properties
Ezetimibe D4 interacts with the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1), which is essential in promoting intestinal cholesterol uptake . By inhibiting NPC1L1, Ezetimibe D4 interferes with the intestinal uptake of cholesterol and phytosterols, reducing the delivery of intestinal cholesterol to the liver .
Cellular Effects
Ezetimibe D4 has significant effects on various types of cells and cellular processes. It has been shown to reduce the systemic exposure of Ezetimibe and its main active phenolic glucuronide, EZE-Ph, in cases of hepatic impairment . It also influences cell function by affecting cholesterol absorption, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Ezetimibe D4 exerts its effects at the molecular level primarily by inhibiting the NPC1L1 protein . This protein plays a crucial role in promoting intestinal cholesterol uptake via an ezetimibe-sensitive pathway . By blocking this pathway, Ezetimibe D4 reduces the absorption of cholesterol and phytosterols, thereby reducing the delivery of intestinal cholesterol to the liver .
Temporal Effects in Laboratory Settings
In laboratory settings, Ezetimibe D4 has been shown to have long-term effects on cellular function. For instance, it has been observed to significantly reduce the plasma exposure of Ezetimibe and its main active phenolic glucuronide, EZE-Ph, in cases of hepatic impairment
Metabolic Pathways
Ezetimibe D4 is involved in the metabolic pathway of cholesterol absorption. It inhibits the NPC1L1 protein, which is essential for promoting intestinal cholesterol uptake . The conversion of Ezetimibe to EZE-Ph decreased concentration-dependently in CCl4-induced rat liver S9 fractions . More detailed information on the enzymes or cofactors that Ezetimibe D4 interacts with, and its effects on metabolic flux or metabolite levels, is not currently available and requires further study.
Transport and Distribution
Ezetimibe D4, like Ezetimibe, is transported and distributed within cells and tissues by interacting with the NPC1L1 protein This interaction affects the localization or accumulation of cholesterol within cells
Subcellular Localization
Given its similarity to Ezetimibe, it is likely to be localized within enterocytes of the intestinal villi, where it inhibits the NPC1L1 protein
Properties
IUPAC Name |
(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i7D,8D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNTVTPDXPETLC-ARVCERDTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O)[2H])[2H])F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093659-90-5 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093659-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B1139346.png)
